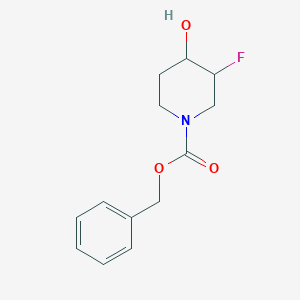

![molecular formula C8H11NO3S B1532504 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide CAS No. 1372452-60-2](/img/structure/B1532504.png)

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Overview

Description

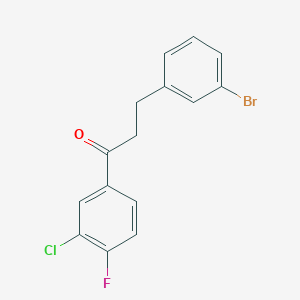

“3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1372452-60-2 . It has a molecular weight of 201.25 .

Molecular Structure Analysis

The IUPAC name for this compound is “3-[(1S)-1-hydroxyethyl]benzenesulfonamide” and its InChI Code is "1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m0/s1" . The InChI key is "PTCFLPVOXDDUJB-LURJTMIESA-N" .

Physical And Chemical Properties Analysis

The molecular weight of “3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide” is 201.25 . Unfortunately, other specific physical and chemical properties like density, boiling point, etc., are not available in the retrieved data.

Scientific Research Applications

Analytical Approaches to Degradation

One significant area of research is the study of sulfonamide degradation in aqueous solutions, particularly through advanced oxidation processes (AOPs) that involve hydroxyl radicals. These studies aim to understand the chemical behavior and breakdown of sulfonamides in environmental and laboratory settings. For instance, the degradation of sulfonamide antibiotics via irradiation with ionizing radiation demonstrates the initial hydroxyl radical addition to the benzene ring, leading to various degradation pathways, including hydroxylation and ring opening (Sági et al., 2015).

Structural and Spectroscopic Analysis

Research on sulfonamides also extends to their structural and spectroscopic analysis, aiming to elucidate their physical and chemical characteristics. For example, the investigation of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide involved a comprehensive analysis using FT-IR, NMR, UV–Vis, and X-ray single crystal techniques to characterize the compound's structure and properties (Ceylan et al., 2015).

Biological Activity Studies

Another crucial research domain for sulfonamides is their biological activity. Studies have explored their potential as antimicrobial, antifungal, and anticancer agents. For instance, new organosulfur metallic compounds derived from sulfonamides have been synthesized and evaluated for their antimicrobial activity against various fungal and bacterial species, showing that chelation with metals can enhance bioactivity due to charge transfer phenomena (Hassan et al., 2021).

Carbonic Anhydrase Inhibition

Sulfonamides have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, highlighting their potential therapeutic applications. Research on aromatic sulfonamide inhibitors has revealed their nanomolar potency against several carbonic anhydrase isoforms, showcasing the structure-activity relationship crucial for designing effective inhibitors (Supuran et al., 2013).

Polymorphism and Crystal Design

The study of polymorphism in aromatic sulfonamides, particularly those with fluorine groups, has provided insights into how molecular modifications affect crystal structures and stability. This research is vital for the pharmaceutical industry, where polymorphism can influence drug efficacy and stability (Terada et al., 2012).

properties

IUPAC Name |

3-[(1S)-1-hydroxyethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCFLPVOXDDUJB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

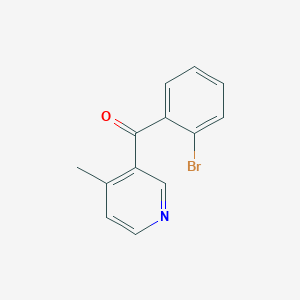

![(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate](/img/structure/B1532421.png)

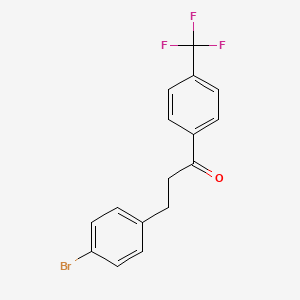

![5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532422.png)

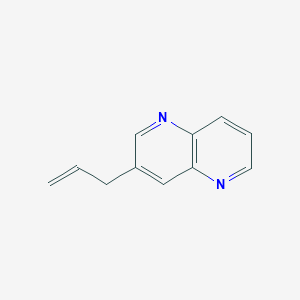

![8-Benzyl 1-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1532430.png)

![5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532431.png)

![6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1532439.png)

![5-Bromo-6'-methyl-[2,2']bipyridinyl](/img/structure/B1532443.png)